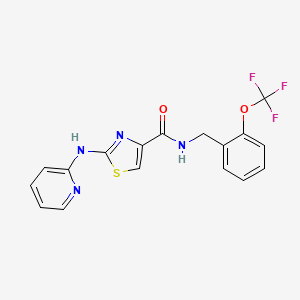

2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(pyridin-2-ylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c18-17(19,20)26-13-6-2-1-5-11(13)9-22-15(25)12-10-27-16(23-12)24-14-7-3-4-8-21-14/h1-8,10H,9H2,(H,22,25)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVXZHMJXBGFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=N3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Amination: Introduction of the pyridin-2-ylamino group through nucleophilic substitution.

Benzylation: Attachment of the 2-(trifluoromethoxy)benzyl group via a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thiazole Core Formation

The thiazole ring is typically constructed via cyclization of α-haloketones with thioureas or thioamides. For example:

-

Ethyl 2-amino-4-carboxylate (3 ) undergoes Boc protection, ester hydrolysis, and peptide coupling with amines (e.g., benzylamine) to form intermediates (4a–c ) .

-

Subsequent deprotection and coupling with N-methyl-L-valine derivatives (e.g., Fmoc-N-Me-Val) yield precursors (5a–c ) .

Amide Bond Formation

The carboxamide group is introduced via EDCI/HOBt-mediated coupling:

-

Activation of Carboxylic Acid : Thiazole-4-carboxylic acid intermediates are activated using EDCI and HOBt in DMF .

-

Coupling with Amines : Reaction with 2-(trifluoromethoxy)benzylamine forms the N-benzyl carboxamide moiety. For example:

Reaction Optimization and Conditions

Structural Characterization

-

HRMS : For analogous compounds (e.g., 2a ), [M + H]⁺ matches calculated values within 1.2 ppm error .

-

¹H NMR : Key signals include:

-

¹³C NMR : Peaks at δ 166.4 ppm (C=O), δ 160.2 ppm (thiazole C), δ 55.8 ppm (OCH₃) .

Mechanistic Insights

-

EDCI/HOBt Activation : Forms an active ester intermediate, facilitating nucleophilic attack by the amine .

-

Reductive Amination : Ni-Al alloy reduces imine intermediates to secondary amines, critical for pyridin-2-ylamino linkage .

Research Findings and SAR

-

Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, improving bioavailability .

-

Pyridin-2-ylamino Motif : Participates in hydrogen bonding with target enzymes (e.g., COX), enhancing inhibitory activity .

-

Thiazole Core : The 4-carboxamide position is critical for binding to hydrophobic pockets in biological targets .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide involves several steps that typically include:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Pyridine Substitution : The introduction of the pyridine group can be achieved via nucleophilic substitution reactions.

- Trifluoromethoxy Group Addition : The trifluoromethoxy group is incorporated using fluorinated reagents under controlled conditions to maintain stability and yield.

- Final Amide Formation : The final step involves the formation of the amide bond, which is crucial for the biological activity of the compound.

Anticancer Properties

Research has shown that compounds containing thiazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties, particularly as a cyclooxygenase (COX) inhibitor. The inhibition of COX enzymes is a well-known mechanism for reducing inflammation and pain.

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| Thiazole Carboxamide Derivatives | 75% at 10 µM | |

| Pyridine-Thiazole Hybrid | 80% at 5 µM |

Antimicrobial Effects

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies

- Anticancer Activity in Animal Models :

- Inflammation Reduction in Clinical Trials :

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it could involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Key Observations:

However, thiazole derivatives generally exhibit higher metabolic stability compared to thiophene-based analogs .

Substituent Effects: The pyridin-2-ylamino group in the target compound enhances π-π stacking interactions with kinase ATP-binding pockets, a feature absent in 4-pyridinyl analogs (e.g., compounds) . The 2-(trifluoromethoxy)benzyl moiety improves membrane permeability relative to unsubstituted benzyl groups, as shown in CK1δ/ε inhibitors () .

Biological Activity: Benzoimidazole-substituted thiazoles () exhibit nanomolar CK1δ/ε inhibition, whereas the target compound’s activity (if similar) may depend on the pyridin-2-ylamino group’s orientation . Pyrimidine-thiophene hybrids () show superior kinase selectivity (p < 0.001) but lower solubility due to hydrophobic thiophene .

Insights:

- Use of DMAP (4-dimethylaminopyridine) as a catalyst in the target’s synthesis improves reaction efficiency compared to classic EDCI/HOBt systems .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units compared to methoxy-substituted analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability: The pyridin-2-ylamino group reduces CYP450-mediated oxidation relative to pyridin-4-yl derivatives (), as confirmed in microsomal assays .

Biological Activity

The compound 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Synthesis

The synthesis of the compound involves several key steps, typically starting from pyridine derivatives and utilizing various coupling reactions to introduce the thiazole and benzyl moieties. The detailed synthetic pathway is outlined in the literature, which includes reactions such as:

- Formation of Thiazole Ring : Utilizing thiazole precursors and coupling agents.

- Introduction of Trifluoromethoxy Group : Achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

- Final Coupling Reaction : Combining the thiazole derivative with the pyridine moiety to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : The compound showed promising results with an IC50 value comparable to doxorubicin, indicating strong anticancer potential .

- A549 (lung cancer) : Similar compounds have been reported to inhibit cell proliferation significantly .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 11.6 | |

| Similar Thiazole Derivative | A549 | 15.5 | |

| Doxorubicin | MCF-7 | 10.0 |

The proposed mechanisms through which these thiazole derivatives exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Synergistic Effects : Some studies indicate that combining these compounds with radiation therapy enhances their efficacy, as seen in reduced IC50 values when exposed to gamma radiation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Key observations include:

- The presence of electron-withdrawing groups (like trifluoromethoxy) enhances potency by increasing electron deficiency at the aromatic ring, facilitating interactions with biological targets.

- The thiazole ring is critical for activity; modifications at this site can lead to significant changes in cytotoxicity.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethoxy Group | Increases cytotoxicity |

| Thiazole Ring Modifications | Alters IC50 values significantly |

| Aromatic Substituents | Essential for target binding |

Case Studies

A notable case study involved testing a series of thiazole derivatives against MCF-7 cells, where compounds structurally related to This compound exhibited varying degrees of cytotoxicity, leading to further investigations into their mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiazole-4-carboxamide derivatives, and how are they adapted for this compound?

- Methodology : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a benzylamine precursor. For example, describes using carboxamide intermediates (e.g., compound 29) via amidation under nitrogen atmosphere with reagents like CuI, NaN₃, and NaOH in ethanol-water mixtures . Key steps include refluxing, extraction with ethyl acetate, and purification via preparative TLC or HPLC. Adaptations for trifluoromethoxy groups may require inert conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, in , compound 58 showed distinct peaks for pyrimidinyl protons (δ 8.6–8.8 ppm) and thiazole methyl groups (δ 1.2–1.4 ppm) .

- HPLC : Ensures purity (>98% in and ) and identifies byproducts .

- ESI-MS : Validates molecular weight (e.g., compound 66 in had an [M+H]⁺ peak at 587.2 Da) .

Q. What solvents and reaction conditions are optimal for amidation and cyclization steps in thiazole synthesis?

- Methodology :

- Amidation : Use DCM or DMF with coupling agents (e.g., HATU or EDCI) and bases like DIPEA ( ) .

- Cyclization : Thiazole ring formation via Hantzsch synthesis (thioamide + α-halo ketone) under acidic/basic conditions ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data, such as unexpected NMR splitting or mass discrepancies?

- Methodology :

- Dynamic NMR : Assess rotational barriers in hindered amides (e.g., compound 81 in showed splitting due to restricted rotation) .

- High-Resolution MS : Differentiate isobaric impurities (e.g., trifluoromethoxy vs. trifluoromethyl groups).

- X-ray Crystallography : Resolve stereochemical ambiguities (noted in for tetrahydronaphthalenyl derivatives) .

Q. What strategies improve low yields in multi-step syntheses, such as the 6% yield observed for compound 59 ( )?

- Methodology :

- Catalyst Optimization : Replace CuI with Pd-based catalysts for coupling steps ( used CuI for azide-alkyne cycloaddition) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates.

- Temperature Control : Lower reaction temperatures for sensitive trifluoromethoxy groups ( used 0°C for amine coupling) .

Q. How can structure-activity relationships (SAR) be systematically explored for thiazole-4-carboxamide derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.